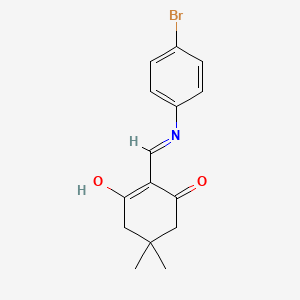

2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

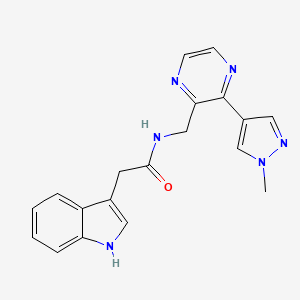

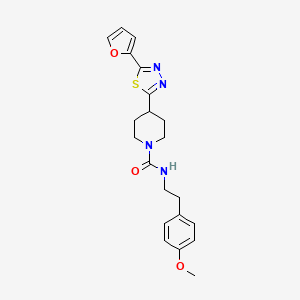

The compound "2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione" is a chemical entity that appears to be a derivative of a cyclohexane-1,3-dione with substitutions that include a bromophenyl group and an amino methylene moiety. This structure suggests that the compound could exhibit interesting chemical and physical properties, potentially making it useful in various applications such as organic synthesis or material science.

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of "2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione", they do provide insights into related compounds. For instance, the synthesis of 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-one involves ring contraction of a brominated precursor with amines to introduce an amino-substituted methylene group . Similarly, the synthesis of 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione is achieved by reacting a pyrazole derivative with indane-1,3-dione in the presence of pyridine . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques. For example, the structure of a derivative of 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-one was determined by X-ray crystallographic analysis . Similarly, the structure of 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione was elucidated using elemental analysis, IR, 1H NMR, 13C NMR, and GC-MS spectral analysis . These techniques could be employed to analyze the molecular structure of "2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione" to confirm its identity and purity.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione" would likely include a solid state at room temperature, given the presence of aromatic and carbonyl groups which typically increase the melting point. The compound's solubility would depend on the polarity of the solvent, with polar solvents likely being more effective. The presence of the bromine atom suggests potential for use in further chemical transformations, such as Suzuki coupling reactions. Spectroscopic properties, such as IR and NMR, would be influenced by the specific functional groups present in the compound.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A study by Ghorab et al. (2017) synthesized a series of compounds related to 2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione and evaluated their antibacterial and antifungal activities. These compounds demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Structural Analysis in Chemical Synthesis

Silva et al. (2018) conducted structural analyses of derivatives of 2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione. These analyses aid in understanding the molecular structure and behavior of these compounds, which is crucial for their application in chemical synthesis (Silva, Teixeira, Santos, Martins, & Ramalho, 2018).

Peptide Synthesis

Halpern and James (1964) explored the use of a related compound, dimedone (5,5-dimethylcyclohexane-1,3-dione), as a protecting agent for amino groups in peptide synthesis. This indicates potential applications in the synthesis of complex biological molecules like peptides (Halpern & James, 1964).

Synthesis of Porphyrin Derivatives

Li et al. (2011) demonstrated the reaction of 5,5-dimethylcyclohexane-1,3-dione with N-confused porphyrin, leading to novel porphyrin derivatives. This research has implications in fields like photodynamic therapy and the development of photosensitizers (Li, Liu, Yi, Yi, Yu, & Chmielewski, 2011).

Molecular Structure and Reactivity

The work by Gurkovskii et al. (1999) on the reaction of 5,5-dimethyl-2-formylcyclohexane-1,3-dione with diamines provides insights into the molecular structure and reactivity of such compounds, which is fundamental for their application in various chemical reactions (Gurkovskii, Tonkikh, Petrova, & Strakov, 1999).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(4-bromophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO2/c1-15(2)7-13(18)12(14(19)8-15)9-17-11-5-3-10(16)4-6-11/h3-6,9,18H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZORFDBGIHRAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)Br)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid](/img/structure/B2508698.png)

methanone](/img/structure/B2508699.png)

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2508704.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2508706.png)

![3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2508707.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2508713.png)

![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol](/img/structure/B2508714.png)